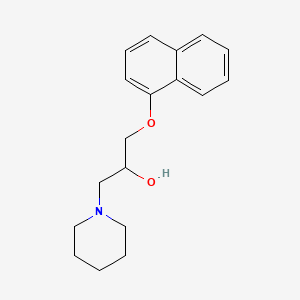
alpha-((1-Naphthalenyloxy)methyl)-1-piperidineethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-((1-Naphthalenyloxy)methyl)-1-piperidineethanol is a chemical compound known for its diverse applications in various fields, including pharmaceuticals and organic synthesis. This compound is characterized by the presence of a naphthalenyloxy group attached to a piperidine ring, which contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-((1-Naphthalenyloxy)methyl)-1-piperidineethanol typically involves the reaction of 1-naphthol with epichlorohydrin in the presence of a base such as sodium hydroxide to form alpha-naphthyl glycidyl ether. This intermediate is then reacted with piperidine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve consistent results .
Chemical Reactions Analysis
Types of Reactions
Alpha-((1-Naphthalenyloxy)methyl)-1-piperidineethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Alpha-((1-Naphthalenyloxy)methyl)-1-piperidineethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of alpha-((1-Naphthalenyloxy)methyl)-1-piperidineethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s naphthalenyloxy group allows it to bind to hydrophobic pockets within these targets, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, contributing to its observed effects .
Comparison with Similar Compounds
Similar Compounds
2-((1-Naphthyloxy)methyl)oxirane: Known for its use in the preparation of pharmaceuticals like naftopidil and propranolol.
Naphthalenyloxy derivatives: Various compounds with similar structures but different functional groups, used in different applications.
Uniqueness
Alpha-((1-Naphthalenyloxy)methyl)-1-piperidineethanol is unique due to its specific combination of a naphthalenyloxy group and a piperidine ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
5262-84-0 |
|---|---|
Molecular Formula |
C18H23NO2 |
Molecular Weight |
285.4 g/mol |
IUPAC Name |
1-naphthalen-1-yloxy-3-piperidin-1-ylpropan-2-ol |
InChI |
InChI=1S/C18H23NO2/c20-16(13-19-11-4-1-5-12-19)14-21-18-10-6-8-15-7-2-3-9-17(15)18/h2-3,6-10,16,20H,1,4-5,11-14H2 |
InChI Key |
YIGFKEFULNCVMP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC(COC2=CC=CC3=CC=CC=C32)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















